
1-(2-甲氧基苄基)胍
描述
1-(2-Methoxybenzyl)guanidine is a chemical compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
科学研究应用
1-(2-Methoxybenzyl)guanidine has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives, including 1-(2-Methoxybenzyl)guanidine, are explored for their potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
Target of Action
1-(2-Methoxybenzyl)guanidine is a derivative of guanidine . Guanidine and its derivatives have been found to have a wide range of biological activities . .
Mode of Action
Guanidine derivatives have been shown to interact with various targets, leading to a variety of biological effects . For instance, some guanidine derivatives have been found to bind to DNA minor groove binders and kinase inhibitors .
Biochemical Pathways
Guanidine and its derivatives have been found to interact with various biochemical pathways . For example, some guanidine derivatives have been found to target α2-noradrenaline receptors .
Pharmacokinetics
Guanidine and its derivatives are known to be rapidly absorbed and distributed . The half-life of guanidine is about 7-8 hours .
Result of Action
Guanidine and its derivatives have been found to have a variety of biological effects, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties .
Action Environment
It is known that the physiological environment can influence the action of guanidine and its derivatives .
生化分析
Biochemical Properties
1-(2-Methoxybenzyl)guanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, guanidine compounds are known to interact with enzymes such as creatine kinase and hexokinase, influencing energy metabolism . The nature of these interactions often involves inhibition or activation of enzyme activity, which can have downstream effects on cellular processes.
Cellular Effects
1-(2-Methoxybenzyl)guanidine affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, guanidine compounds can alter the ATP/AMP ratio and cellular proliferation in different cell lines, including cancer cells
Molecular Mechanism
The molecular mechanism of 1-(2-Methoxybenzyl)guanidine involves its interaction with biomolecules at the molecular level. Guanidinium groups, which are a key component of guanidine compounds, play a crucial role in binding interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways . The high basicity and hydrogen bonding capacity of guanidinium groups contribute to their effectiveness in these roles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methoxybenzyl)guanidine can change over time. Studies have shown that guanidine compounds can exhibit stability and degradation patterns that influence their long-term effects on cellular function . For example, the stability of guanidine compounds in biological fluids can affect their efficacy and potential side effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(2-Methoxybenzyl)guanidine vary with different dosages in animal models. At lower doses, guanidine compounds may exhibit beneficial effects, such as enhanced muscle function and reduced fatigue . At higher doses, they can cause toxic or adverse effects, including bone marrow suppression and renal impairment . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(2-Methoxybenzyl)guanidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in nitrogen metabolism and energy production . For instance, guanidine compounds can be metabolized by enzymes such as guanidinoacetate N-methyltransferase, which is involved in the synthesis of creatine . These interactions can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 1-(2-Methoxybenzyl)guanidine within cells and tissues involve specific transporters and binding proteins. Guanidine compounds can be transported across cell membranes via specialized transporters, and their distribution can be influenced by factors such as pH and the presence of binding proteins . Understanding these mechanisms is essential for optimizing the delivery and efficacy of guanidine-based therapies.
Subcellular Localization
The subcellular localization of 1-(2-Methoxybenzyl)guanidine can affect its activity and function. Guanidine compounds may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of guanidine compounds in mitochondria can influence energy metabolism and cellular respiration.
准备方法
The synthesis of 1-(2-Methoxybenzyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation. For instance, S-methylisothiourea has been shown to be an efficient guanidylating agent . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
化学反应分析
1-(2-Methoxybenzyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imines or amides, while substitution reactions can introduce different functional groups onto the benzyl ring .
相似化合物的比较
1-(2-Methoxybenzyl)guanidine can be compared to other guanidine derivatives such as S-methylisothiourea and N,N’-disubstituted guanidines. While these compounds share the guanidine functional group, 1-(2-Methoxybenzyl)guanidine is unique due to the presence of the 2-methoxybenzyl moiety, which imparts distinct chemical and biological properties. Similar compounds include:
S-methylisothiourea: Known for its efficiency as a guanidylating agent.
N,N’-disubstituted guanidines: Used in various synthetic applications and as intermediates in the production of pharmaceuticals.
属性
IUPAC Name |
2-[(2-methoxyphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLLWMVKGSDWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385465 | |
| Record name | 1-(2-methoxybenzyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224947-74-4 | |
| Record name | 1-(2-methoxybenzyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


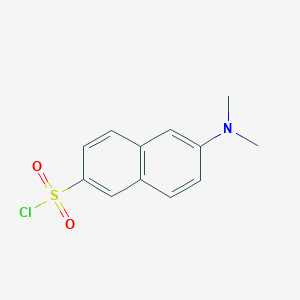
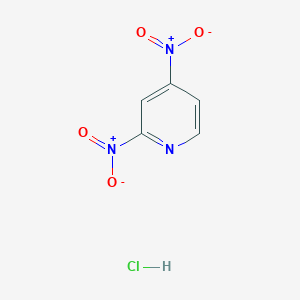
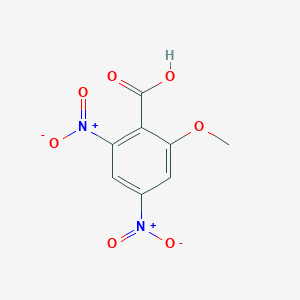

![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole](/img/structure/B1621060.png)


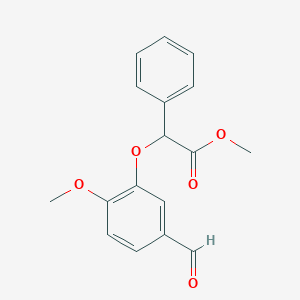

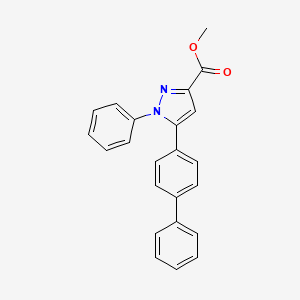
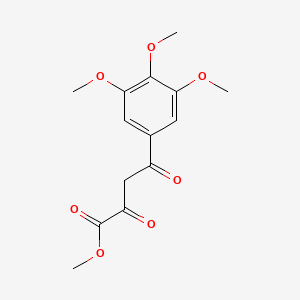
![2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621071.png)
![4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine](/img/structure/B1621072.png)
![Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B1621073.png)
